6-Ureidomethyl-5,6-dihydromorphanthridine
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for 6-Ureidomethyl-5,6-dihydromorphanthridine are not extensively documented in publicly available sources. it is typically prepared through organic synthesis methods involving the reaction of specific precursors under controlled conditions . Industrial production methods would likely involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and consistency.
Chemical Reactions Analysis
6-Ureidomethyl-5,6-dihydromorphanthridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Ureidomethyl-5,6-dihydromorphanthridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Ureidomethyl-5,6-dihydromorphanthridine involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is likely to exert its effects through binding to proteins or enzymes, thereby influencing their activity and function .
Comparison with Similar Compounds
6-Ureidomethyl-5,6-dihydromorphanthridine can be compared with other similar compounds, such as:
6-Mercaptopurine: Used in cancer and autoimmune disease treatment.
6-Methylmercaptopurine: An inactive metabolite of 6-mercaptopurine.
These compounds share some structural similarities but differ in their specific chemical properties and applications. This compound is unique due to its specific molecular structure and the resulting chemical and biological properties .
Properties
IUPAC Name |
6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-16(20)18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19-15/h1-8,15,19H,9-10H2,(H3,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSLCXPMCMEZMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC3=CC=CC=C31)CNC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676189 |
Source
|
Record name | N-[(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-50-2 |
Source
|
Record name | N-[(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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